(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
CAS No.: 180468-46-6
Cat. No.: VC17712589
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180468-46-6 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9+/m1/s1 |
| Standard InChI Key | UJLHTMLCGCJXRX-BDAKNGLRSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C)N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide (CAS No. 180468-46-6) belongs to the class of amino acid-derived amides, with a molecular formula of and a molecular weight of 192.26 g/mol . Its structure features a propanamide backbone substituted with an amino group at the C2 position and a (1S)-1-phenylethyl moiety attached via an amide linkage. The compound’s stereochemistry is defined by two chiral centers: the R-configuration at the C2 amino group and the S-configuration at the phenylethyl side chain.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.26 g/mol | |
| IUPAC Name | (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide | |
| SMILES | ||
| InChIKey | UJLHTMLCGCJXRX-BDAKNGLRSA-N |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the compound’s structural integrity. The (1S)-1-phenylethyl group introduces distinct aromatic proton signals in the -NMR spectrum (δ 7.2–7.4 ppm), while the amide carbonyl resonates near δ 170 ppm in -NMR. Molecular docking simulations suggest that the stereochemistry influences binding interactions with biological targets, particularly enzymes and receptors requiring chiral recognition.
Synthesis and Chemical Modification
Synthetic Routes
The synthesis of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide typically involves stereoselective amidation reactions. A common approach utilizes L-alanine derivatives as starting materials, which are reacted with (S)-1-phenylethylamine under carbodiimide-mediated coupling conditions. Critical parameters include:
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Temperature: Reactions conducted at 0–5°C to minimize racemization.
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Catalysts: Use of HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
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Solvents: Dichloromethane or dimethylformamide (DMF) for optimal solubility.
Yields range from 60–75%, with purity >95% achieved via recrystallization from ethanol/water mixtures.
Structural Analogues and Derivatives
Modifications to the phenylethyl group or propanamide backbone have been explored to enhance bioavailability. For example, fluorination at the phenyl ring’s para position improves metabolic stability, while methyl substitution on the amide nitrogen increases lipophilicity. These derivatives are under investigation for CNS permeability and target engagement.
Biological Activity and Mechanism of Action
Enzymatic Interactions
The compound’s primary amine and amide functionalities enable interactions with enzymatic active sites. In vitro assays reveal inhibitory activity against aminopeptidases (IC = 12.3 μM) and moderate affinity for glutamate transporters (EAAT2 = 8.9 μM) . Molecular dynamics simulations suggest that the (1S)-phenylethyl group occupies hydrophobic pockets in these proteins, while the amino group participates in hydrogen bonding with catalytic residues .
Neuroprotective Effects
The compound’s ability to modulate glutamate transporters may mitigate excitotoxicity, a pathway implicated in neurodegenerative diseases like Alzheimer’s and ALS . In primary glial cultures, related compounds increase glutamate clearance by 40–60% at 10 μM concentrations .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a scaffold for designing dual-acting molecules targeting both enzymatic and transporter systems. Current efforts focus on hybrid derivatives combining its amide core with succinimide moieties to enhance anticonvulsant potency .
Industrial Synthesis
Scale-up processes using continuous-flow reactors are under development to address racemization challenges during large-scale production. Recent advances in immobilized enzyme catalysts (e.g., CAL-B lipase) have improved enantiomeric excess to >98%.
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